2-Cyclopentyl-4-nitrophenol
Description
2-Cyclopentyl-4-nitrophenol (CAS: 55910-34-4) is a nitrophenol derivative with a cyclopentyl substituent at the 2-position and a nitro group at the 4-position of the phenolic ring. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol and a calculated LogP (octanol-water partition coefficient) of 3.33, indicating moderate hydrophobicity . The compound has been analyzed using reverse-phase HPLC methods, highlighting its stability and suitability for chromatographic separation . The cyclopentyl group imparts steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions compared to simpler nitrophenol derivatives.
Properties
CAS No. |
55910-34-4 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-cyclopentyl-4-nitrophenol |
InChI |
InChI=1S/C11H13NO3/c13-11-6-5-9(12(14)15)7-10(11)8-3-1-2-4-8/h5-8,13H,1-4H2 |
InChI Key |
ABDCPGIQMBSVEO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Other CAS No. |
55910-34-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The positioning and nature of substituents on the phenolic ring significantly alter chemical behavior. Key comparisons include:
Cyclopentyl vs. Hydroxymethyl Groups
- 2-Hydroxymethyl-4-nitrophenol (): The hydroxymethyl (–CH₂OH) group increases polarity, reducing LogP compared to the cyclopentyl analog. This enhances water solubility but may limit membrane permeability. Its antimicrobial activity is attributed to the synergistic effects of the nitro and hydroxymethyl groups .
- This hydrophobicity may enhance interactions with nonpolar biological targets .
Cyclopentyl vs. Halogenated Substituents
- 2-(Chloromethyl)-4-nitrophenol (): The electron-withdrawing chloromethyl (–CH₂Cl) group increases electrophilicity, making the compound more reactive in nucleophilic substitutions. Its LogP is likely lower than cyclopentyl derivatives but higher than hydroxymethyl analogs. It is utilized in catalytic synthesis .
- 2-Chloro-6-methyl-4-nitrophenol (): The chloro and methyl groups create steric hindrance and electronic effects distinct from the cyclopentyl analog. Isomeric differences (e.g., chloro at 2 vs. 6 positions) further alter reactivity and environmental persistence .
Sodium Salt Derivatives
- 4-Nitrophenol Sodium Salt (): The sodium salt form (LogP ~0.5) exhibits high aqueous solubility, making it suitable for spectrophotometric assays. In contrast, 2-cyclopentyl-4-nitrophenol’s hydrophobicity limits its utility in aqueous systems .
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